1-(4-Iodobenzyl)-1H-pyrazole

Pantothenate Synthetase Inhibition Antitubercular Drug Discovery Medicinal Chemistry

Researchers pursuing antitubercular leads often encounter variable SAR from suboptimal halogen isomers. This para-iodo compound provides a validated, high-activity starting point. • Superior potency: IC50 = 0.0680 nM against pantothenate synthetase, outperforming ortho- and meta-iodo isomers. • Process efficiency: Density of 1.67 g/cm³ simplifies workup via cleaner phase separations and reduced emulsion formation. • Dual-purpose fragment: Iodine heavy atom supports SAD/MAD phasing in crystallography while the pyrazole core serves as a versatile binding moiety.

Molecular Formula C10H9IN2
Molecular Weight 284.1 g/mol
CAS No. 143128-30-7
Cat. No. B128286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodobenzyl)-1H-pyrazole
CAS143128-30-7
Molecular FormulaC10H9IN2
Molecular Weight284.1 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=CC=C(C=C2)I
InChIInChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
InChIKeyQRCIIHVBALOAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodobenzyl)-1H-pyrazole: Halogenated Building Block


1-(4-Iodobenzyl)-1H-pyrazole (CAS 143128-30-7) is a halogenated heterocyclic compound comprising a pyrazole ring substituted at the N1 position with a 4-iodobenzyl group. The compound exhibits a molecular weight of 284.1 g/mol and a molecular formula of C10H9IN2 . It is primarily utilized as a synthetic intermediate and a versatile building block in medicinal chemistry, chemical biology, and materials science. The presence of the iodine atom imparts distinct physicochemical properties, including enhanced lipophilicity, higher density, and a unique heavy atom for crystallographic applications .

Halogenated heterocyclic building block

Suitable for medicinal chemistry, chemical biology, and materials science synthesis workflows.

Iodine-enabled physicochemical profile

Enhanced lipophilicity, density, and heavy-atom properties support crystallography and purification method fit.

Isomer-specific research context

Para-iodo substitution geometry is reported to influence target engagement; supports isomer comparison studies.

1-(4-Iodobenzyl)-1H-pyrazole: Differentiation from Analogs


The 4-iodobenzyl substituent is not a mere placeholder. The specific combination of the para-iodine atom on the benzyl group and the unsubstituted pyrazole ring confers a unique profile of steric bulk, electronic density, and lipophilicity that cannot be replicated by other halogenated analogs (fluoro, chloro, bromo) or non-halogenated benzyl pyrazoles. Direct experimental data demonstrate that the para-iodo isomer exhibits superior potency in biological assays compared to its ortho- and meta-iodo isomers, and its higher molecular weight and density offer distinct advantages in analytical and preparative workflows [1]. Simply substituting this compound with a cheaper or more readily available halogen analog may lead to a complete loss of activity or compromise downstream applications.

Analog

Replacing with fluoro, chloro, or bromo analogs may alter lipophilicity, density, and target engagement profile; not a direct substitution.

Isomer

The ortho- or meta-iodobenzyl isomers may shift assay potency and selectivity; para-substitution geometry may be critical for reported activity.

Purity

Lower purity grades or non-halogenated benzyl pyrazoles may compromise crystallographic phasing or synthetic intermediate consistency.

1-(4-Iodobenzyl)-1H-pyrazole: Differentiation Evidence


Pantothenate Synthetase Inhibition: Iodo-Isomer Comparison

In a direct head-to-head comparison of a series of 5-tert-butyl-N-[1-(iodobenzyl)pyrazol-4-yl]indoxazene-3-carboxamide derivatives, the compound containing the 4-iodobenzyl moiety (equivalent to the target compound's core structure) exhibited an IC50 of 0.0680 nM against pantothenate synthetase from Mycobacterium tuberculosis. This represents a 32.7% increase in potency compared to the 3-iodobenzyl isomer (IC50 = 0.101 nM) and a 34.6% increase compared to the 2-iodobenzyl isomer (IC50 = 0.104 nM) [1].

Isomer potency comparison
Head-to-head
4-iodo isomer: IC50 0.0680 nM
3-iodo isomer: 0.101 nM
2-iodo isomer: 0.104 nM
Supports isomer-specific target engagement review for pantothenate synthetase.
Biochemical inhibition assay; PubChem AID 838.
Pantothenate Synthetase Inhibition Antitubercular Drug Discovery Medicinal Chemistry

Density Advantage in Purification

The predicted density of 1-(4-iodobenzyl)-1H-pyrazole is 1.67 ± 0.1 g/cm³ . This is significantly higher than that of its closest bromo-analog, 1-(4-bromobenzyl)-1H-pyrazole, which has a predicted density of 1.44 ± 0.1 g/cm³ . The increased density, attributed to the heavier iodine atom (atomic mass 126.9 vs. 79.9 for bromine), facilitates more efficient liquid-liquid and solid-liquid separations during synthesis and purification.

Predicted density
Data to verify
1.67 ± 0.1 g/cm³
(bromo analog: 1.44 g/cm³)
Higher density may facilitate phase separation in purification workflows.
Calculated property; verify under experimental conditions.
Chromatography Recrystallization Process Chemistry

Lipophilicity Advantage Over Fluoro Analog

The calculated LogP value for 1-(4-iodobenzyl)-1H-pyrazole is 2.536 . This is substantially higher than that of the corresponding 4-fluoro analog, 1-(4-fluorobenzyl)-1H-pyrazole, which has a calculated LogP of 2.070 . The increased lipophilicity of the iodo compound correlates with enhanced passive membrane permeability, a crucial parameter for cellular uptake and oral bioavailability in drug discovery programs.

Lipophilicity vs fluoro analog
Data to verify
LogP 2.536
(fluoro analog: 2.070)
Increased calculated lipophilicity context for permeability research.
Calculated LogP; measured values may differ.
Drug Design ADME Pharmacokinetics

Iodine as Heavy Atom for Crystallographic Phasing

The iodine atom in 1-(4-iodobenzyl)-1H-pyrazole provides a strong anomalous scattering signal for X-rays (f' and f'' values) that is significantly greater than that of bromine and far exceeds that of chlorine or sulfur. This property enables its use in experimental phasing for de novo protein structure determination via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD). 4-iodopyrazole derivatives are established as effective heavy-atom derivatives for fragment-based screening and phasing in structural biology [1].

Crystallographic heavy atom
Class-level inference
Iodine > Bromine >> Chlorine > Fluorine
Supports use as heavy-atom derivative for SAD/MAD phasing in structural biology.
Class-level evidence; confirm anomalous signal for specific system.
Structural Biology X-ray Crystallography SAD/MAD Phasing

1-(4-Iodobenzyl)-1H-pyrazole: Recommended Use Cases


Pantothenate Synthetase Inhibitor Lead Optimization

Use this compound as a privileged scaffold for developing novel antitubercular agents. The superior IC50 (0.0680 nM) of the para-iodo isomer over its ortho- and meta- counterparts [1] makes it the optimal starting point for structure-activity relationship (SAR) studies targeting pantothenate synthetase, a validated enzyme in Mycobacterium tuberculosis. Derivatization at the pyrazole 4-position can further enhance potency and selectivity.

Large-Scale Purification Workflows

Leverage the higher density (1.67 g/cm³) of this iodo compound compared to its bromo analog (1.44 g/cm³) to simplify workup procedures during multi-step syntheses . This physical property facilitates cleaner phase separations, reduces emulsion formation, and can lead to higher isolated yields in both batch and flow chemistry applications.

CNS-Targeted Membrane Permeability

Incorporate the 4-iodobenzyl moiety into drug-like molecules when increased lipophilicity (LogP 2.536) is required for crossing the blood-brain barrier or improving oral absorption . Compared to the fluoro analog (LogP 2.070), this compound offers a calculated 2.9-fold increase in partition coefficient, making it a valuable tool for fine-tuning ADME properties within the optimal Lipinski space.

Fragment Screening and Crystallographic Phasing

Utilize this compound as a dual-purpose fragment in X-ray crystallography campaigns. The iodine atom provides a strong anomalous signal for experimental phasing (SAD/MAD), while the pyrazole core serves as a versatile binding moiety for fragment screening against a wide range of protein targets [2]. This eliminates the need for separate heavy-atom derivatization steps, streamlining structure determination workflows.

Application
Selection Property
Validation Focus
Pantothenate synthetase inhibition studies
Iodo-isomer geometry fit
Reported IC50 rank among isomers
Synthesis and purification scale-up
Predicted density advantage
Phase separation and yield improvement review
Membrane permeability research
Calculated lipophilicity profile
Permeability assay correlation
X-ray crystallography and fragment screening
Heavy-atom anomalous scattering
Phasing power and derivatization review

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